molecular formula C14H18N2O7S B1244082 16-Hydroxyadipoyl-7-ADCA

16-Hydroxyadipoyl-7-ADCA

Cat. No.: B1244082
M. Wt: 358.37 g/mol
InChI Key: RMLHKIIIPXZPPX-XTOKZYMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Hydroxyadipoyl-7-ADCA is a natural product found in Penicillium chrysogenum with data available.

Scientific Research Applications

Purification and Production Processes

  • Purification Techniques : A study by Xie et al. (2001) focused on purifying adipoyl-7-amino-3-deacetoxycephalosporanic acid (adipoyl-7-ADCA) from fermentation broth. This process is crucial for obtaining high-purity cephalosporin precursors like 7-ADCA (Xie et al., 2001).

  • Strain Characterization for Production : Robin et al. (2001) investigated the production of adipoyl-7-ADCA using recombinant strains of Penicillium chrysogenum. This study highlighted a new route for producing 7-ADCA, a key cephalosporin precursor (Robin et al., 2001).

Kinetics and Equilibrium Studies

  • Adipyl-7-ADCA Hydrolysis : Schroën et al. (2000) explored the hydrolysis of adipyl-7-ADCA, an equilibrium reaction important in transforming this compound to 7-ADCA. The study provided insights into optimizing reaction conditions for efficient hydrolysis (Schroën et al., 2000).

  • Cephalexin Enzymatic Hydrolysis : Zhang et al. (2022) conducted a study on cephalexin enzymatic hydrolysis, vital for recovering 7-ADCA. This research provided essential thermodynamic and kinetic insights for 7-ADCA production processes (Zhang et al., 2022).

Bioconversion and Enzymatic Processes

  • Enzymatic Synthesis Technology : Guo Ying (2009) discussed the enzymatic synthesis of 7-ADCA, emphasizing the process improvements for efficient and environmentally friendly production (Guo Ying, 2009).

  • DAOCS as a Catalyst : A study by Fan et al. (2017) explored using deacetoxycephalosporin C synthase (DAOCS) as a catalyst in the bioconversion of penicillins to cephalosporins, offering an alternative method for 7-ADCA production (Fan et al., 2017).

  • Whole-Cell Biocatalysis Optimization : Fu et al. (2014) optimized whole-cell biocatalysis for producing phenylacetyl-7-aminodeacetoxycephalosporanic acid, highlighting the process's economic and environmental benefits (Fu et al., 2014).

Properties

Molecular Formula

C14H18N2O7S

Molecular Weight

358.37 g/mol

IUPAC Name

(6R,7R)-7-[(5-carboxy-5-hydroxypentanoyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H18N2O7S/c1-6-5-24-12-9(11(19)16(12)10(6)14(22)23)15-8(18)4-2-3-7(17)13(20)21/h7,9,12,17H,2-5H2,1H3,(H,15,18)(H,20,21)(H,22,23)/t7?,9-,12-/m1/s1

InChI Key

RMLHKIIIPXZPPX-XTOKZYMASA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O

synonyms

16-HA-7-ADCA
16-hydroxyadipoyl-7-ADCA
16-hydroxyadipoyl-7-aminodeacetoxycephalosporanic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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